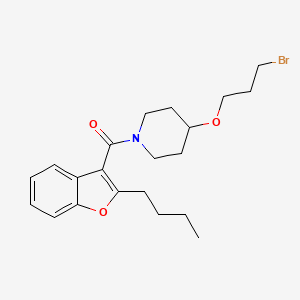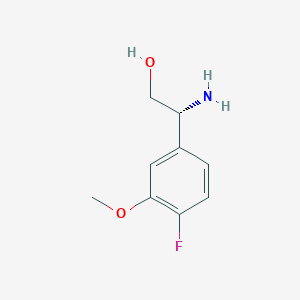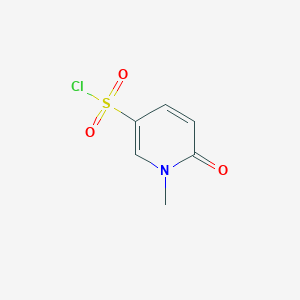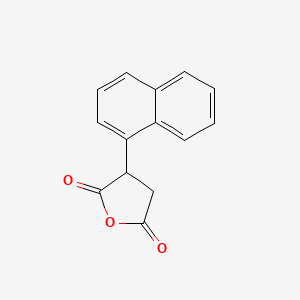
(R)-2-Amino-2-(2,3-dichlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound features an amino group and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often involve reductive amination, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can also be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group in (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activities and properties.
2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The racemic mixture containing both (2R) and (2S) enantiomers.
2-AMINO-2-(2,4-DICHLOROPHENYL)ETHAN-1-OL: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
YFBIEVYQASBCDN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)






